molecular formula C7H8F4O2 B6220279 methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate CAS No. 308-89-4

methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate

Cat. No.: B6220279
CAS No.: 308-89-4
M. Wt: 200.1
InChI Key:
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Description

Methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate (MTMCBC) is a synthetic compound that has been the subject of increasing scientific research in recent years. MTMCBC has been used in a variety of scientific applications, including synthesis, drug development, and lab experiments.

Scientific Research Applications

Methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate has been used in a variety of scientific research applications, including drug development, organic synthesis, and lab experiments. In drug development, this compound has been used to synthesize a variety of compounds, including drugs and biopharmaceuticals. In organic synthesis, this compound has been used to synthesize a variety of organic compounds, including polymers, surfactants, and catalysts. In lab experiments, this compound has been used as a model compound to study the properties of other compounds.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate is not fully understood, but it is believed to involve the formation of a complex between the compound and a target molecule. This complex then binds to the target molecule and alters its structure, leading to a change in its properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to reduce the activity of certain enzymes, which can lead to a decrease in the production of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate in lab experiments include its low cost and ease of synthesis. In addition, this compound is a relatively non-toxic compound and has a low environmental impact. The main limitation of using this compound in lab experiments is that it is not very stable in the presence of certain chemicals, such as acids and bases.

Future Directions

The future of methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate research is promising, as there is still much to be learned about the compound. Possible future directions for this compound research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in drug development and organic synthesis. In addition, further research into the stability and environmental impact of this compound could help to identify potential uses for the compound in the future.

Synthesis Methods

Methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate can be synthesized using a variety of methods, including the Grignard reaction, Pd-catalyzed cross-coupling, and direct fluorination. The Grignard reaction is the most commonly used method for producing this compound, as it is a simple and efficient method for synthesizing the compound. In this reaction, an alkyl halide is reacted with a Grignard reagent to form the desired product. The Pd-catalyzed cross-coupling method is also a popular method for synthesizing this compound. This method involves the coupling of two different reactants in the presence of a palladium catalyst. The direct fluorination method is the least common method for synthesizing this compound, as it is more expensive and less efficient than the other methods.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with methyl magnesium bromide followed by carboxylation with carbon dioxide.", "Starting Materials": [ "2,2,3,3-tetrafluorocyclobutanone", "methyl magnesium bromide", "carbon dioxide" ], "Reaction": [ "Step 1: React 2,2,3,3-tetrafluorocyclobutanone with methyl magnesium bromide in anhydrous ether to form methyl 2,2,3,3-tetrafluoro-1-methylcyclobutanemethanol.", "Step 2: Add carbon dioxide to the reaction mixture and heat under pressure to form methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

308-89-4

Molecular Formula

C7H8F4O2

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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